1-[(5-Ethylthien-2-yl)methyl]piperazine 1-[(5-Ethylthien-2-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 523981-54-6
VCID: VC2009515
InChI: InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3
SMILES: CCC1=CC=C(S1)CN2CCNCC2
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol

1-[(5-Ethylthien-2-yl)methyl]piperazine

CAS No.: 523981-54-6

Cat. No.: VC2009515

Molecular Formula: C11H18N2S

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Ethylthien-2-yl)methyl]piperazine - 523981-54-6

Specification

CAS No. 523981-54-6
Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
IUPAC Name 1-[(5-ethylthiophen-2-yl)methyl]piperazine
Standard InChI InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3
Standard InChI Key PJDNHMNFKBAHHY-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)CN2CCNCC2
Canonical SMILES CCC1=CC=C(S1)CN2CCNCC2

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

1-[(5-Ethylthien-2-yl)methyl]piperazine (PubChem CID 3953870) has a molecular formula of C11H18N2S and a molecular weight of 210.34 g/mol . The structure features a six-membered piperazine ring with two nitrogen atoms connected to a five-membered thiophene ring bearing an ethyl substituent at position 5. The connection occurs via a methylene (-CH2-) bridge linking the piperazine nitrogen to the thiophene at position 2 . This molecular architecture combines both lipophilic (thiophene and ethyl) and hydrophilic (piperazine) elements, potentially influencing its pharmacological properties.

Nomenclature and Chemical Identifiers

The compound is registered in chemical databases and literature under several names:

  • 1-[(5-ethylthien-2-yl)methyl]piperazine

  • 1-[(5-ethylthiophen-2-yl)methyl]piperazine

  • 1-[(5-ethyl-2-thienyl)methyl]piperazine

  • Piperazine, 1-[(5-ethyl-2-thienyl)methyl]- (9CI)

DescriptorValueSource
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
CAS Registry Number523981-54-6
SMILES NotationCCC1=CC=C(S1)CN2CCNCC2
InChIKeyPJDNHMNFKBAHHY-UHFFFAOYSA-N
PubChem CID3953870
Creation Date in PubChem2005-09-12
Modification Date in PubChem2025-04-05

Physical and Chemical Properties

Physical State and Appearance

While specific documentation on the physical appearance of 1-[(5-Ethylthien-2-yl)methyl]piperazine is limited in the available literature, related heteroarylmethylpiperazines typically exist as crystalline solids or oils at room temperature. The physical state would be influenced by the presence of both the piperazine and thiophene moieties, with factors such as molecular weight, symmetry, and intermolecular forces determining its crystallinity and melting point.

Solubility and Chemical Behavior

The solubility profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine is likely influenced by both the lipophilic thiophene ring and the more hydrophilic piperazine group. This dual nature potentially confers:

  • Moderate solubility in organic solvents due to the thiophene and ethyl groups

  • Limited water solubility, though the piperazine nitrogen may enhance aqueous solubility compared to purely hydrocarbon compounds

  • Potential for improved solubility in acidic aqueous media due to protonation of the piperazine nitrogen

A comparison with related compounds suggests that the piperazine moiety would contribute to water solubility, while the thiophene and ethyl substituents would enhance solubility in non-polar solvents.

Chemical Reactivity

Based on its structure, 1-[(5-Ethylthien-2-yl)methyl]piperazine would be expected to exhibit chemical reactivity characteristic of both piperazines and thiophenes:

  • The secondary amino group (NH) of the piperazine ring can participate in nucleophilic substitution reactions, serving as a site for further functionalization.

  • The tertiary amino group (connected to the thiophene-methyl moiety) can also participate in certain reactions, though with reduced nucleophilicity compared to the secondary amino group.

  • The thiophene ring may undergo electrophilic aromatic substitution reactions, although with different regioselectivity and reactivity compared to benzene due to the electron distribution influenced by the sulfur atom.

  • The ethyl group on the thiophene ring provides a site for potential oxidation or further functionalization.

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

A likely synthetic route would involve the nucleophilic substitution reaction between piperazine and an appropriately functionalized 5-ethylthiophene derivative, such as 5-ethylthiophene-2-ylmethyl halide or tosylate. This approach would follow similar methods to those used for related compounds where piperazine acts as a nucleophile toward activated alkyl halides or similar leaving groups.

Reductive Amination Approach

Another potential synthetic route might involve reductive amination between piperazine and 5-ethylthiophene-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This approach would form an imine intermediate that is subsequently reduced to give the target compound.

Proposed Reaction Scheme

Table 2: Proposed Synthetic Route for 1-[(5-Ethylthien-2-yl)methyl]piperazine

StepReagentsConditionsExpected Yield RangeNotes
15-Ethylthiophene-2-carbaldehyde + PiperazineMethanol, RT, 2-4 h80-90% (intermediate)Formation of imine intermediate
2Imine intermediate + NaBH3CNMethanol, RT, 12 h70-85% (final product)Reduction of imine to amine
Alternative Route
15-Ethylthiophene + n-BuLiTHF, -78°C, 1 h85-95% (intermediate)Lithiation at 2-position
2Lithiated intermediate + DMFTHF, -78°C to RT, 2 h75-85% (intermediate)Formation of aldehyde
3Aldehyde + Piperazine + NaBH3CNMethanol, RT, 12 h65-80% (final product)One-pot reductive amination

Note: This proposed scheme is based on standard synthetic methods for similar compounds and would need experimental validation.

Structural Comparisons and Relationships

Comparison with Related Compounds

1-[(5-Ethylthien-2-yl)methyl]piperazine shares structural similarities with several other compounds that have been more extensively studied:

Table 3: Comparison of 1-[(5-Ethylthien-2-yl)methyl]piperazine with Structurally Related Compounds

CompoundKey Structural DifferenceMolecular FormulaMolecular WeightReference
1-[(5-Ethylthien-2-yl)methyl]piperazineReference compoundC11H18N2S210.34 g/mol
1-[(5-Ethylpyridin-2-yl)methyl]piperazinePyridine replaces thiopheneC12H19N3205.30 g/mol
1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazineOxazole replaces thiopheneC10H17N3O195.26 g/mol
1-(2-Hydroxyethyl)-4-methylpiperazineHydroxyethyl and methyl groups on piperazineC7H16N2O144.21 g/mol
N-methylpiperazineSimple N-methylpiperazineC5H12N2100.16 g/mol

These structural variations demonstrate how systematic modifications to the core structure can lead to compounds with potentially different physical properties and biological activities. The replacement of thiophene with pyridine or oxazole changes the electronic distribution and hydrogen bonding capabilities, while modifications to the piperazine ring can alter the basicity and three-dimensional arrangement of the molecule.

Structure-Property Relationships

The structural features of 1-[(5-Ethylthien-2-yl)methyl]piperazine likely influence its properties in several ways:

  • The thiophene ring contributes aromaticity and lipophilicity, potentially enhancing membrane permeability compared to more polar heterocycles.

  • The ethyl substituent on the thiophene ring increases lipophilicity and may influence the conformation of the molecule through steric effects.

  • The piperazine ring provides basic nitrogen atoms that can interact with acidic residues in biological targets and influence aqueous solubility through protonation.

  • The methylene bridge provides conformational flexibility between the two main structural moieties, potentially allowing the molecule to adopt different conformations when interacting with biological targets.

Biological and Pharmacological Properties

Structure-Activity Relationships

Table 4: Structure-Activity Relationships in Related Piperazine Derivatives

Structural FeaturePotential Effect on ActivityExample CompoundsActivity DataReference
N-methylpiperazineEnhanced CNS penetration, altered receptor selectivityN-methylpiperazine chalconesMAO-B inhibition (IC50 0.71 μM)
Thiophene ringBioisosteric replacement for benzene, altered electronic properties1-[(5-Ethylthien-2-yl)methyl]piperazineNot specifically reported
Isoquinoline sulfonyl groupProtein kinase inhibition1-(5-Isoquinolinesulfonyl)-2-methylpiperazineProtein kinase C inhibition
Acyl group on piperazineμ-opioid receptor activityAcyl piperazine opioidsμ-receptor agonism, analgesic effects

This table illustrates how specific structural features can influence the biological activity of piperazine derivatives, suggesting potential mechanisms through which 1-[(5-Ethylthien-2-yl)methyl]piperazine might interact with biological targets.

Applications and Research Context

Chemical Biology

In chemical biology, the compound might serve as:

  • A tool compound for studying biological systems, particularly those involving neurotransmitter receptors

  • A scaffold for developing chemical probes to investigate specific cellular pathways or protein interactions

  • A reference compound for evaluating the effects of structural modifications on biological activity

Synthetic Methodology

From a synthetic perspective, the compound could be valuable for:

  • Developing new synthetic transformations or methodologies targeting heterocyclic systems

  • Studying reactivity patterns of piperazine derivatives in various chemical environments

  • Serving as an intermediate in the synthesis of more complex molecules with potential biological activity

Current Research Context

The presence of 1-[(5-Ethylthien-2-yl)methyl]piperazine in chemical databases and commercial catalogs suggests ongoing interest in this compound, potentially for:

  • Structure-activity relationship studies in drug discovery programs

  • Development of chemical libraries for high-throughput screening campaigns

  • Use as an intermediate or building block in medicinal chemistry projects

Recent updates to the compound's record in PubChem (modified in 2025-04-05) indicate continued curation and potential research interest in this and related compounds.

Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in the 1H NMR spectrum would include:

  • Thiophene ring protons: approximately 6.5-7.2 ppm (two doublets corresponding to the protons at positions 3 and 4)

  • Ethyl group: triplet (CH3) at approximately 1.2-1.3 ppm and quartet (CH2) at approximately 2.6-2.8 ppm

  • Methylene bridge between thiophene and piperazine: singlet at approximately 3.5-3.7 ppm

  • Piperazine ring protons: multiplets at approximately 2.4-2.9 ppm

  • NH proton: broad singlet at approximately 1.8-2.2 ppm (may be exchange-broadened)

13C NMR would likely show signals for the thiophene carbons in the 120-145 ppm range, the methylene bridge around 55-60 ppm, the piperazine carbons at 45-50 ppm, and the ethyl group at 15-30 ppm.

Mass Spectrometry

Expected features in the mass spectrum would include:

  • Molecular ion peak at m/z 210 (corresponding to the molecular weight)

  • Fragmentation pattern likely involving cleavage at the methylene bridge between the thiophene and piperazine moieties

  • Potential loss of the ethyl group as another fragmentation pathway

Infrared Spectroscopy

Expected key bands in the IR spectrum would include:

  • N-H stretching: approximately 3300-3500 cm-1

  • C-H stretching (aromatic and aliphatic): approximately 2800-3100 cm-1

  • C=C stretching (thiophene): approximately 1400-1600 cm-1

  • C-N stretching: approximately 1200-1350 cm-1

  • C-S stretching: approximately 600-800 cm-1

Chromatographic Analysis

Chromatographic methods suitable for analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine would likely include:

  • High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns (C18) with appropriate mobile phases, potentially including buffers to control the ionization state of the piperazine

  • Gas Chromatography (GC): Potentially with derivatization if needed for improved volatility or peak shape

  • Thin-Layer Chromatography (TLC): Using appropriate solvent systems (e.g., dichloromethane/methanol mixtures) and visualization methods such as UV light or specific staining reagents

Future Research Directions

Pharmacological Profiling

Comprehensive pharmacological profiling of 1-[(5-Ethylthien-2-yl)methyl]piperazine could include:

  • Receptor binding assays against a panel of CNS targets, including serotonin, dopamine, and adrenergic receptors

  • Enzyme inhibition studies, particularly focusing on MAO-B and AChE given the activity of related compounds

  • Cell-based assays to evaluate functional activity and cellular effects

  • In vivo evaluation of potential CNS activity in appropriate animal models

This profiling would help establish the biological relevance of the compound and potentially identify novel therapeutic applications.

Structure-Activity Relationship Studies

Systematic structural modifications could be explored to establish structure-activity relationships:

  • Variation of the substituent on the thiophene ring (methyl, propyl, halogen, etc. instead of ethyl)

  • Replacement of the thiophene with other heterocycles (furan, pyrrole, selenophene, etc.)

  • Modification of the piperazine ring (e.g., introduction of methyl or other groups)

  • Alteration of the linking methylene group (extension, incorporation into a larger structure)

Such studies would help identify the pharmacophoric elements responsible for activity and guide the development of more potent and selective analogs.

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular docking studies to predict binding to potential target proteins

  • Quantum mechanical calculations to understand electronic properties

  • Molecular dynamics simulations to explore conformational behavior

  • In silico ADME predictions to estimate pharmacokinetic properties

These computational studies could guide experimental work and accelerate the discovery of optimized compounds with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator